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oxopropyl)morpholine-4-

carboxylate

CAS No.: 1696474-78-8

Cat. No.: B1448430

Get Quote

An in-depth technical analysis of the physicochemical properties of substituted morpholines

reveals why this specific sp3-rich azaheterocycle has become a cornerstone of modern rational

drug design. Ranked 9th among the most frequently employed azaheterocycles in medicinal

chemistry, morpholine is a highly versatile bioisostere used to optimize the pharmacokinetic

and pharmacodynamic profiles of lead compounds[1].

This guide provides an authoritative breakdown of how morpholine substitution modulates

basicity, lipophilicity, and metabolic stability, supported by self-validating experimental protocols

for precise physicochemical profiling.

The Causality of Physicochemical Modulation
The strategic incorporation of a morpholine ring—often replacing piperidine, piperazine, or

aliphatic amines—is rarely an arbitrary choice. It is driven by the need to fine-tune specific

physicochemical parameters to overcome Absorption, Distribution, Metabolism, and Excretion

(ADME) bottlenecks[1].
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Basicity (pKa) Attenuation via Inductive Effects Highly basic amines (pKa > 10) often suffer

from poor membrane permeability at physiological pH (7.4) because they exist almost entirely

in their ionized (protonated) state. Furthermore, high basicity is a primary driver of off-target

hERG channel inhibition, leading to cardiotoxicity. Morpholine solves this through the strong

electron-withdrawing inductive effect (-I) of its oxygen atom. By pulling electron density away

from the nitrogen atom through the sigma bond framework, the oxygen reduces the availability

of the nitrogen's lone pair to accept a proton. This lowers the pKa of the conjugate acid from

~11.0 (piperidine) to an optimal range of 8.3–8.7[1]. Substituted derivatives, such as N-

methylmorpholine, further depress this value to 7.38[2].

Lipophilicity (logP) and the Hydrophilic-Lipophilic Balance Morpholine acts as a dual-action

modulator. The nitrogen atom provides lipophilicity and basicity, while the oxygen atom acts as

a hydrogen-bond acceptor, enhancing aqueous solubility[1]. This balance is critical for

achieving a favorable Multiple Parameter Optimization (MPO) score, which dictates a drug's

ability to cross lipid bilayers, including the blood-brain barrier (BBB)[3].

Metabolic Stability and CYP450 Resistance Aliphatic amines and piperidines are highly

susceptible to rapid oxidative degradation by Cytochrome P450 enzymes (e.g., CYP3A4). The

incorporation of a morpholine ring, particularly when substituted at sterically hindered positions,

reduces the rate of oxidative clearance. When CYP-mediated degradation does occur, the

morpholine ring typically yields non-toxic metabolites, enhancing the overall safety profile of the

drug candidate[4].
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Caption: Impact of morpholine substitution on basicity, lipophilicity, and ADME.

Quantitative Physicochemical Data
The following table synthesizes the core physicochemical properties of morpholine and its key

substituted derivatives, illustrating the parameter shifts compared to a standard piperidine

baseline.

Compound
Molecular
Weight (
g/mol )

pKa
(Conjugate
Acid)

logP
(Octanol-
Water)

TPSA (Å²)

Primary
Application
in Drug
Design

Piperidine 85.15 ~11.0 0.84 12.0

High-basicity

baseline

comparator[5]

Morpholine 87.12 8.3 – 8.7 -0.86 21.3

Bioisostere,

solubility

enhancer[1]

N-

Methylmorph

oline

101.15 7.38 -0.32 12.5

Modified

basicity

intermediate[

2]

4-(4-

Bromobenzyl)

morpholine

256.14 ~7.2 > 2.0 12.5

Antitumor/anti

microbial

scaffold[6]

*Values are computationally predicted based on structural substitution effects.

Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in drug development, the determination of pKa and logP

must not simply yield a number; the protocols must be designed as self-validating systems that

inherently detect experimental artifacts.
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Protocol A: Potentiometric Titration for pKa
Determination
Causality: Potentiometric titration is the gold standard for substituted morpholines that lack a

strong UV chromophore near the ionization site. Self-Validation Mechanism: The protocol

requires triplicate runs. A standard deviation (SD) > 0.05 indicates atmospheric contamination

or temperature fluctuations, invalidating the run.

Step-by-Step Methodology:

Calibration: Calibrate a high-precision pH meter using standard buffer solutions (pH 4.01,

7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

Sample Preparation: Dissolve a precisely weighed sample of the substituted morpholine

(e.g., N-methylmorpholine) in CO₂-free deionized water to achieve a 0.01 M solution[2].

Causality: CO₂ must be excluded because dissolved CO₂ forms carbonic acid, which reacts

with the titrant and shifts the equivalence point, introducing systematic error.

Protonation: Add standardized 0.1 M HCl to fully protonate the morpholine nitrogen, dropping

the pH below 3.0.

Titration: Titrate the solution with standardized 0.1 M NaOH using an automated burette

under a continuous nitrogen gas purge.

Data Acquisition: Record the pH after each 0.05 mL incremental addition of NaOH until the

pH exceeds 11.0[6].

Calculation: Plot the first derivative of the titration curve ( dpH/dV ). The pKa corresponds to

the pH at the half-equivalence point.

Protocol B: Shake-Flask HPLC Method for logP
Determination
Causality: The shake-flask method directly measures the thermodynamic equilibrium of the un-

ionized species between lipid and aqueous phases. Self-Validation Mechanism: A strict Mass

Balance Check is enforced. If the total mass recovered from both phases does not equal 100%
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(±5%) of the initial input, the compound has aggregated at the interface or adsorbed to the

glassware, and the logP value is rejected.

Step-by-Step Methodology:

Phase Saturation: Mutually saturate n-octanol and an aqueous buffer by stirring them

together for 24 hours. Causality: The aqueous buffer must be adjusted to a pH at least 2

units above the morpholine's pKa (e.g., pH 10.5) to ensure >99% of the molecules are in

their un-ionized, neutral state.

Solubilization: Dissolve a known mass of the substituted morpholine in a specific volume of

the pre-saturated n-octanol phase[2].

Partitioning: Combine equal volumes of the spiked n-octanol and the saturated aqueous

buffer in a sealed separatory funnel[6].

Equilibration: Shake vigorously for 60 minutes at 25 °C. Allow the phases to separate

completely. If micro-emulsions persist, centrifuge at 3000 rpm for 15 minutes.

Quantification: Extract aliquots from both the octanol and aqueous phases. Quantify the

concentration of the morpholine derivative using High-Performance Liquid Chromatography

(HPLC) with UV or MS detection[2].

Calculation: Calculate the partition coefficient using the formula: logP=log10​

([Concentrationaqueous​][Concentrationoctanol​]​) . Validate via the mass balance equation:

(Coct​×Voct​)+(Caq​×Vaq​)=Massinitial​.
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Caption: Workflow for self-validating physicochemical profiling of morpholines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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